molecular formula C14H17F2N3 B11739078 [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11739078
M. Wt: 265.30 g/mol
InChI Key: LBSBFVDDBQSXEQ-UHFFFAOYSA-N
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Description

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
  • [(3,5-dimethylphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
  • [(3,5-dichlorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-4-19-5-3-14(18-19)10-17-9-11-6-12(15)8-13(16)7-11/h3,5-8,17H,2,4,9-10H2,1H3

InChI Key

LBSBFVDDBQSXEQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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